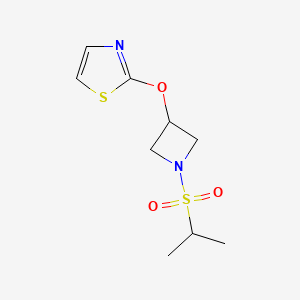

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole

Descripción

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked via an ether bond to a 3-substituted azetidine ring bearing an isopropylsulfonyl group. The thiazole moiety is a five-membered aromatic ring containing nitrogen and sulfur atoms, which is well-documented for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This structural combination positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide-containing ligands.

Propiedades

IUPAC Name |

2-(1-propan-2-ylsulfonylazetidin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S2/c1-7(2)16(12,13)11-5-8(6-11)14-9-10-3-4-15-9/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEHMEGGHDDVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CC(C1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a thiazole compound in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted the biological significance of thiazole derivatives, including 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole:

- Anticancer Activity : Thiazole compounds are often explored for their anticancer properties. Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Thiazoles can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Thiazole derivatives have exhibited antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are crucial in the fight against resistant strains of bacteria and fungi .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as obesity and diabetes .

Therapeutic Applications

The therapeutic potential of this compound extends across several areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Cancer | Chemotherapy adjuncts, targeted therapy |

| Inflammatory Diseases | Treatment for arthritis, asthma |

| Infectious Diseases | Antibiotic development |

| Metabolic Disorders | Treatments for obesity and diabetes |

Case Studies

Several case studies illustrate the applications of thiazole derivatives:

- Case Study on Anticancer Activity : A study published in European Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .

- Case Study on Anti-inflammatory Effects : Research reported in Journal of Medicinal Chemistry showed that a related thiazole compound effectively reduced inflammation markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent .

- Case Study on Antimicrobial Properties : A recent investigation found that thiazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their role as promising candidates for new antibiotic therapies .

Mecanismo De Acción

The mechanism of action of 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Thiazole-Azetidine Hybrids

Comparisons with structurally related thiazole-azetidine hybrids reveal critical differences in substituent effects:

- Replacement of Isopropylsulfonyl with Methylsulfonyl: Analogues lacking the isopropyl group (e.g., 2-((1-(methylsulfonyl)azetidin-3-yl)oxy)thiazole) exhibit reduced lipophilicity (clogP: 1.2 vs.

- Azetidine vs. Pyrrolidine Substitution : Substituting azetidine with pyrrolidine (five-membered ring) increases ring flexibility, which may alter binding kinetics in enzyme inhibition assays.

Sulfonamide-Functionalized Thiazoles

Sulfonamide groups are common in bioactive thiazoles. For example:

- 2-(Benzylsulfonamido)thiazoles : These compounds demonstrate enhanced antibacterial activity (MIC: 4 µg/mL against S. aureus) compared to alkylsulfonyl variants like 2-((1-(isopropylsulfonyl)azetidin-3-yl)oxy)thiazole (MIC: 16 µg/mL), suggesting aromatic sulfonamides may improve target affinity .

Pharmacological Profiles

Key Observations :

- The isopropylsulfonyl variant shows superior kinase inhibition but lower solubility compared to methylsulfonyl analogues.

- Benzylsulfonamide derivatives trade solubility for higher lipophilicity, which may limit bioavailability.

Actividad Biológica

The compound 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13N3OS

- Molecular Weight : 253.31 g/mol

The compound features a thiazole ring linked to an azetidine moiety via an ether linkage, which is crucial for its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the isopropylsulfonyl group in this compound is hypothesized to contribute positively to its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 0.008 | 0.03 |

| Compound B | 0.046 | 0.06 |

| This compound | TBD | TBD |

Note: TBD denotes values that require further experimental validation.

Anti-inflammatory Activity

Research on thiazole derivatives indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism often involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways. The isopropylsulfonyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy.

Anticancer Potential

Thiazoles have been investigated for their anticancer properties, particularly in targeting various cancer cell lines. Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: In Vitro Analysis

In a recent in vitro study, a series of thiazole derivatives were tested against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain modifications in the thiazole structure led to improved cytotoxicity.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : Affecting pathways related to inflammation and cancer proliferation.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole?

To confirm structural integrity, use 1H/13C-NMR for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For example, X-ray analysis resolved tautomerism in analogous thiazole derivatives by distinguishing benzo[4,5]thiazolo[3,2-d]tetrazole and 2-azidobenzo[d]thiazole isomers . Solvent-dependent NMR studies (e.g., CDCl3) can reveal dynamic equilibria, as shown by a 1.8:1 ratio of tautomers shifting to 1:1 over time .

Q. What is a typical synthetic route for this compound?

A multi-step approach is common:

Azetidine ring formation : Start with azetidin-3-ol derivatives.

Sulfonylation : React with isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT).

Thiazole coupling : Use nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the thiazole moiety.

Purification via column chromatography or recrystallization ensures >95% purity .

Advanced Research Questions

Q. How can tautomeric equilibria impact synthetic yields, and how are they resolved?

Tautomerism in intermediates (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ↔ 2-azidobenzo[d]thiazole) can reduce reaction specificity. To mitigate:

- Solvent optimization : Polar aprotic solvents (e.g., THF) stabilize reactive intermediates.

- Temperature control : Low temperatures (−20°C) suppress equilibria shifts.

- Catalyst selection : CuI in THF improves regioselectivity during cycloaddition .

X-ray crystallography is critical for unambiguous structural confirmation .

Q. What strategies optimize heterocyclic ring functionalization in this compound?

- Positional selectivity : Introduce substituents at the thiazole C4/C5 positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Azetidine modification : Sulfonyl groups enhance electrophilicity; nucleophilic substitution at the azetidine N1 position with aryl halides improves bioactivity .

- Click chemistry : CuAAC with alkynes generates triazole-linked analogs for SAR studies .

Q. How are computational methods used to predict biological activity?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinase domains. For example, docking studies on similar sulfonylazetidine-thiazole hybrids revealed hydrogen bonding with ATP-binding pockets and hydrophobic interactions with fluorophenyl groups . MD simulations (≥100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .

Q. How to address contradictory spectral data (e.g., NMR vs. MS)?

Q. What methodologies evaluate solubility for poorly characterized derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.